Methyl 3-phenylpropionate

Vue d'ensemble

Description

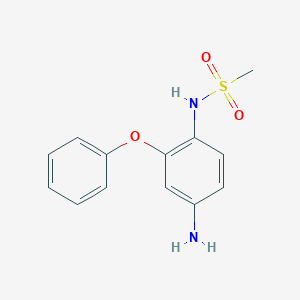

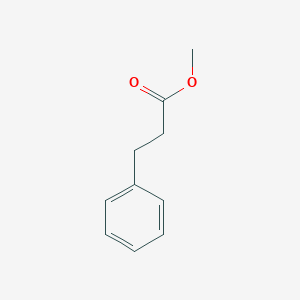

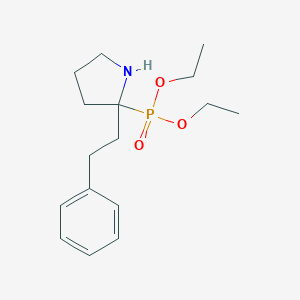

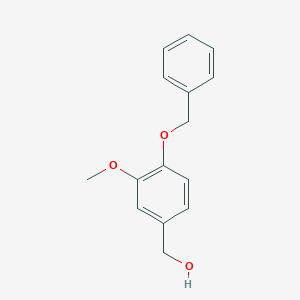

Le 3-phénylpropionate de méthyle, également connu sous le nom d’hydrocinnamate de méthyle, est un composé organique de formule moléculaire C10H12O2. C’est un liquide incolore à jaune pâle avec une odeur fruitée agréable. Ce composé est couramment utilisé dans l’industrie des parfums et comme intermédiaire en synthèse organique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 3-phénylpropionate de méthyle peut être synthétisé par estérification de l’acide 3-phénylpropionique avec du méthanol en présence d’un catalyseur acide tel que l’acide sulfurique. La réaction implique généralement un reflux du mélange pour mener la réaction à son terme .

Méthodes de production industrielle : En milieu industriel, la production du 3-phénylpropionate de méthyle implique souvent le même processus d’estérification, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié par distillation .

Types de réactions :

Oxydation : Le 3-phénylpropionate de méthyle peut subir une oxydation pour former de l’acide 3-phénylpropionique.

Réduction : Il peut être réduit en 3-phénylpropanol en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.

Substitution : Le groupe ester peut être hydrolysé pour former de l’acide 3-phénylpropionique et du méthanol en présence d’une base.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Hydroxyde de sodium en solution aqueuse.

Principaux produits formés :

Oxydation : Acide 3-phénylpropionique.

Réduction : 3-phénylpropanol.

Substitution : Acide 3-phénylpropionique et méthanol.

4. Applications de la recherche scientifique

Le 3-phénylpropionate de méthyle est utilisé dans diverses applications de recherche scientifique :

Chimie : Comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son rôle en tant que composé organique volatil dans le métabolisme des plantes.

Médecine : Investigé pour ses propriétés thérapeutiques potentielles.

Industrie : Utilisé dans l’industrie des parfums pour son odeur agréable et comme arôme dans les produits alimentaires

Applications De Recherche Scientifique

Methyl 3-phenylpropanoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its role as a volatile organic compound in plant metabolism.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the fragrance industry for its pleasant odor and as a flavoring agent in food products

Mécanisme D'action

Le mécanisme d’action du 3-phénylpropionate de méthyle implique son interaction avec diverses cibles moléculaires. En tant que composé organique volatil, il peut agir sur les récepteurs olfactifs, contribuant à son utilisation dans les parfums. Dans les systèmes biologiques, il peut interagir avec des enzymes impliquées dans les voies métaboliques .

Composés similaires :

Cinnamate d’éthyle : Un autre ester avec une odeur fruitée similaire, utilisé dans les parfums et les arômes.

Cinnamate de méthyle : Structure similaire mais avec un motif de substitution du cycle aromatique différent.

3-Phénylpropionate de méthyle : Un composé étroitement apparenté avec des propriétés chimiques similaires

Unicité : Le 3-phénylpropionate de méthyle est unique en raison de sa structure d’ester spécifique, qui lui confère des propriétés olfactives et une réactivité distinctes. Ses applications à la fois dans l’industrie des parfums et comme intermédiaire en synthèse organique mettent en évidence sa polyvalence .

Comparaison Avec Des Composés Similaires

Ethyl cinnamate: Another ester with a similar fruity odor, used in fragrances and flavorings.

Methyl cinnamate: Similar in structure but with a different aromatic ring substitution pattern.

Methyl 3-phenylpropionate: A closely related compound with similar chemical properties

Uniqueness: Methyl 3-phenylpropanoate is unique due to its specific ester structure, which imparts distinct olfactory properties and reactivity. Its applications in both the fragrance industry and as an intermediate in organic synthesis highlight its versatility .

Propriétés

IUPAC Name |

methyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUSRLKKXPQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059271 | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 92.00 °C. @ 4.00 mm Hg | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.037-1.045 | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-25-3 | |

| Record name | Methyl 3-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 3-phenylpropionate in aroma research?

A1: this compound plays a role in the aroma profile of various fruits, including muskmelon. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) analysis have identified it as a contributing component to the overall aroma of muskmelon, particularly in the aqueous essence. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is an ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. While specific spectroscopic data isn't detailed in the provided research, its identification in these studies relies on techniques like GC-MS, which combines separation based on volatility with structural information derived from fragmentation patterns. []

Q3: How does the structure of this compound relate to its potential biological activity?

A3: While not extensively discussed in the provided research, this compound was among compounds isolated from Piper lolot leaves that demonstrated antiplatelet aggregation activity. This suggests potential interactions with biological pathways, though specific mechanisms would require further investigation. []

Q4: Has this compound been explored in the context of catalytic reactions?

A4: Yes, this compound is a product in the palladium-catalyzed carboxylation of styrene. Research indicates that reaction conditions, including temperature, catalyst concentration, and the partial pressure of carbon monoxide, can influence the selectivity of styrene carboxylation towards either this compound or its isomer, Methyl 2-phenylpropionate. []

Q5: Are there any reported instances of using electrochemistry to synthesize this compound?

A5: Electrochemical reduction of Methyl cinnamate using modified carbon fiber electrodes can lead to the formation of this compound. The choice of electrode modification significantly impacts both the yield and selectivity of this reaction. For instance, β-cyclodextrin-modified electrodes in a MeCN-H2O solvent system favored the production of this compound. []

Q6: Can you explain the significance of diastereomers in relation to this compound?

A6: When synthesized through specific reactions, like the Reformatsky reaction using methyl (+)-α-bromopropionate and benzaldehyde, this compound can exist as two diastereomers. These diastereomers, differing in the spatial arrangement of atoms around the chiral centers, can exhibit different properties. []

Q7: How does the presence of this compound in the Reformatsky reaction provide insight into the reaction mechanism?

A7: Analysis of the optical activity of this compound diastereomers formed during the Reformatsky reaction with methyl (+)-α-bromopropionate supports the enolate anion mechanism. This suggests a stepwise process involving enolate formation followed by nucleophilic attack on the carbonyl compound. []

Q8: What alternative methods exist for synthesizing compounds structurally similar to this compound?

A8: The use of calcium atom-THF co-condensates offers an alternative approach to the traditional Reformatsky reaction. This method allows for the synthesis of β-hydroxyesters, which can be further modified to obtain compounds analogous to this compound. Notably, this method demonstrates good yields and high stereoselectivity, addressing limitations of the classical Reformatsky procedure. []

Q9: Are there any studies exploring the potential for enzymatic synthesis of this compound or similar compounds?

A9: While not directly producing this compound, research on rifamycin synthetase provides insights into enzymatic assembly of related aryl ketides. This multi-modular enzyme utilizes a combination of nonribosomal peptide synthetase and polyketide synthase mechanisms. Understanding substrate specificity and module interactions in such systems could potentially be exploited for synthesizing a wider range of compounds, including those similar to this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)